2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, also known as Squalane, is a saturated hydrocarbon that contains not less than 97.0% and not more than 102.0% of 2,6,10,15,19,23-hexamethyltetracosane . It is used as an emollient and moisturizer in cosmetic applications .

Synthesis Analysis

Squalane is obtained either by hydrogenation of squalene, an aliphatic triterpene derived from certain fish oils, particularly shark liver oil, or from β-farnesene, a fermentation product of plant sugars .Molecular Structure Analysis

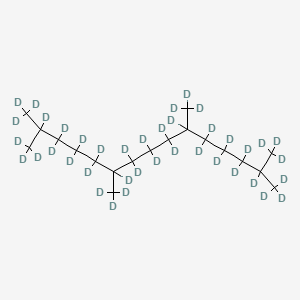

The molecular formula of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is C30D62 .Chemical Reactions Analysis

Among several bacterial species, only two mycobacterial isolates, Mycobacterium fortuitum strain NF4 and the new isolate Mycobacterium ratisbonense strain SD4, were capable of utilizing the multiply branched hydrocarbon squalane (2,6,10,15,19,23-hexamethyltetracosane) and its analogous unsaturated hydrocarbon squalene as the sole carbon source for growth .Physical And Chemical Properties Analysis

The molar mass of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is 422.826 . It has a density of 0.81 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Vaccine Adjuvants

Microfluidized squalenes, including squalane, have been investigated as vaccine adjuvants. They stimulate both humoral and cellular immune responses, making them valuable components in vaccine formulations .

Triboluminescent Materials

Squalane derivatives have been used in the synthesis of triboluminescent (TL) materials. For example, Europium dibenzoylmethide triethylammonium, a bright TL material, can be synthesized using squalane as a solvent .

Lubricants and Surfactants

Squalane acts as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces. Its lubricating properties contribute to reducing friction and wear in various applications .

Dielectrophoretic Studies

Researchers have investigated the dielectrophoretic deformation of thin liquid films of squalane. Understanding its behavior under an electric field can have implications in microfluidics and other related fields .

Wirkmechanismus

Zukünftige Richtungen

Squalane has been used as a solvent in the synthesis of Europium dibenzoylmethide triethylammonium, the brightest known triboluminescent material . It has also been used as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces . These applications suggest potential future directions for the use of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62.

Eigenschaften

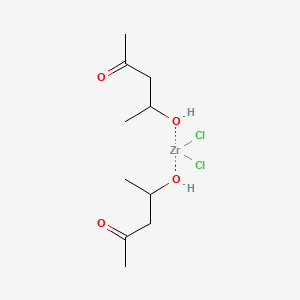

| { "Design of the Synthesis Pathway": "The synthesis of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 can be achieved through a multi-step synthetic pathway that involves the selective deuteration of specific carbon atoms in the parent compound, 2,6,10,15,19,23-hexamethyltetracosane.", "Starting Materials": [ "2,6,10,15,19,23-hexamethyltetracosane", "Deuterium oxide (D2O)", "Deuterated reagents" ], "Reaction": [ "Step 1: Selective deuteration of carbon atoms in 2,6,10,15,19,23-hexamethyltetracosane can be achieved by treating the compound with deuterium oxide (D2O) in the presence of a deuterated catalyst.", "Step 2: The deuterated compound is then purified through a series of chromatography steps to remove any unreacted starting materials and impurities.", "Step 3: The purified deuterated compound is then subjected to further reactions with deuterated reagents to selectively deuterate other carbon atoms in the compound until the desired level of deuteration is achieved.", "Step 4: The final product, 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, is then purified and characterized using various spectroscopic techniques." ] } | |

CAS-Nummer |

16514-83-3 |

Molekularformel |

C30H62 |

Molekulargewicht |

485.204 |

IUPAC-Name |

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |

InChI |

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |

InChI-Schlüssel |

PRAKJMSDJKAYCZ-SMFALFTRSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide](/img/structure/B579064.png)

![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)

![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)